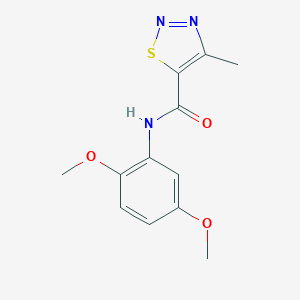

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The presence of the thiadiazole ring and the dimethoxyphenyl group allows for specific interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:

2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine (25I-NBOME): A hallucinogenic compound with a similar structural motif.

N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A compound with similar aromatic substitution but different functional groups.

2’,5’-Dimethoxyfentanyl: A fentanyl analogue with similar methoxy substitutions but different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the cyclization of 2,5-dimethoxyaniline with thiosemicarbazide under acidic conditions. The reaction typically occurs in solvents such as ethanol or acetic acid at temperatures between 80-100°C. The carboxamide group is introduced through subsequent reactions involving carboxylating agents like phosgene or carbon dioxide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes such as cell proliferation and apoptosis. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in cell cycle regulation .

- Antimicrobial Activity : this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and membrane integrity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. Its effectiveness against various cancer cell lines has been documented:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 35.58 | Induces apoptosis via cell cycle arrest |

| MCF-7 | 50.00 | Inhibits CDK9 activity |

| HCT-116 | 40.00 | Disruption of signaling pathways leading to cell death |

The compound has shown significant anti-proliferative effects on HepG2 cells by increasing the G0/G1 phase population and decreasing the S phase population . Additionally, flow cytometry analyses confirm that treatment with this compound leads to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against various pathogens. Its mechanism likely involves:

- Disruption of Membrane Integrity : By interfering with the bacterial membrane structure.

- Inhibition of Cell Wall Synthesis : Preventing bacterial growth and replication.

Case Studies

- Study on HepG2 Cells : A study conducted by Polkam et al. (2015) evaluated the anticancer activity of several thiadiazole derivatives including this compound. Results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The results showed that it inhibited growth at concentrations as low as 10 µg/mL for certain strains, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-11(19-15-14-7)12(16)13-9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHFEKAPCNJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.